molecular formula C7H13NO3 B13155430 Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

Cat. No.: B13155430
M. Wt: 159.18 g/mol
InChI Key: CSVKYZFRFORDHB-UHFFFAOYSA-N
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Description

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate is a chiral, multifunctional cyclopentane derivative of high interest in medicinal chemistry and pharmaceutical research. This compound serves as a versatile synthetic intermediate, particularly as a precursor to more complex, stereodefined cyclopentane structures . Its key structural features—the amino, hydroxyl, and ester functional groups on a single cyclopentane ring—make it a valuable scaffold for constructing biologically active molecules. Compounds based on the 2-aminocyclopentanecarboxylate structure have demonstrated significant research value in the development of antiviral agents . Specifically, structurally related substituted cyclopentane derivatives have been investigated for their potential use as neuraminidase inhibitors . The stereochemistry of the cyclopentane ring is often critical for biological activity, and related synthetic routes focus on producing enantiopure forms, such as methyl (1R,2R,4S)-2-amino-4-hydroxycyclopentanecarboxylate, for advanced research applications . This product is offered For Research Use Only and is not intended for diagnostic or therapeutic uses. It is strictly for use in a laboratory research setting and is not for human or veterinary use.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

methyl 2-amino-1-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H13NO3/c1-11-6(9)7(10)4-2-3-5(7)8/h5,10H,2-4,8H2,1H3

InChI Key

CSVKYZFRFORDHB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCCC1N)O

Origin of Product

United States

Preparation Methods

Synthesis via Polyhydroxylated Cyclopentane β-Amino Acid Derivatives (Hexose-Derived Route)

This method employs sugar derivatives as chiral starting materials to build the cyclopentane skeleton stereoselectively, followed by functional group transformations.

Key Steps:

  • Selective protection and oxidation of hexose derivatives (e.g., d-mannose, d-galactose).
  • Wittig olefination to generate diolefins.
  • Ring-closing metathesis (RCM) using Grubbs catalysts to form the cyclopentene ring.
  • Oxidation of primary hydroxyl groups to carboxylic acids.
  • Methyl ester formation via reaction with methyl iodide and sodium bicarbonate.
  • Stereoselective aza-Michael addition of amines (e.g., benzylamine) to introduce the amino group.

Example Yields and Conditions:

Step Yield (%) Catalyst/Conditions Notes
RCM reaction (Grubbs catalyst) 89–90 First or second-generation Grubbs Efficient cyclopentene ring formation
Oxidation to carboxylic acid Quantitative TEMPO oxidation Converts aldehyde intermediate to acid
Methyl ester formation 85–97 NaHCO3 and MeI Esterification of carboxylic acid
Aza-Michael addition (amine addition) 91 Benzylamine or p-methoxybenzylamine Stereoselective introduction of amino group

Overall Yield: Approximately 34–40% over 8–9 steps from hexose derivatives, which is significantly higher than alternative nitrosugar strategies (~8% yield).

Synthesis via Favorskii Rearrangement and Halogenation

This approach involves halogenation of cyclopentane derivatives followed by Favorskii rearrangement to install the carboxylate and amino functionalities.

Key Steps:

  • Ring formation in the presence of a base to yield intermediate cyclopentane derivatives.
  • Bromination of the intermediate to form halogenated compounds.
  • Favorskii rearrangement to yield cyclopentene skeletons.
  • Deprotection of amino groups.
  • Hydrogenation and ester group removal to yield the target compound.

Reaction Scheme Highlights:

Step Description Reagents/Conditions
(a) Ring formation Base-mediated cyclization Suitable base, e.g., NaH or KOH
(b) Bromination Halogenation with bromine or chlorine Br2, Cl2, or equivalents
(c) Favorskii rearrangement Rearrangement to cyclopentene skeleton Base, heat
(d) Hydrogenation Reduction and ester removal Hydrogen gas, catalyst (e.g., Pd/C)

This method is efficient for synthesizing aminocyclopentane carboxylic acids and their derivatives, including methyl esters, with good control over stereochemistry.

Related Synthesis of 1-Hydroxycyclopropanecarboxylates (Methodological Insight)

Though focusing on cyclopropane derivatives, the methodology involving mild acidic and basic conditions, extraction, and purification steps is instructive for cyclopentane analogs.

Key Features:

  • Use of aqueous sulfuric acid and sodium nitrite for diazotization.
  • Controlled temperature (0–5 °C) to avoid ring opening.
  • Extraction with ethyl acetate, drying over magnesium sulfate, and concentration to isolate products.
  • Base-mediated hydrolysis with lithium hydroxide, sodium hydroxide, or potassium hydroxide in tetrahydrofuran/water mixtures.

These mild and controllable conditions can be adapted for cyclopentane systems to maintain ring integrity during functionalization.

Comparative Summary Table of Preparation Methods

Preparation Method Starting Material Key Reactions Yield (%) Advantages Limitations
Hexose-Derived RCM Route d-Mannose, d-Galactose Protection, Wittig olefination, RCM, oxidation, esterification, aza-Michael addition 34–40 High stereoselectivity, moderate overall yield Multi-step, requires chiral sugars
Favorskii Rearrangement and Halogenation Substituted cyclopentane derivatives Halogenation, Favorskii rearrangement, hydrogenation Not explicitly quantified Efficient ring formation, versatile Requires halogenation steps, sensitive conditions
Cyclopropane Hydroxycarboxylate Method Aminocyclopropyl methyl formate Diazotization, acid/base treatment, extraction 60–70 (for cyclopropane analogs) Mild conditions, good yield, scalable Specific to cyclopropane rings, adaptation needed

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of cyclopentanone derivatives or carboxylic acids.

    Reduction: Formation of cyclopentylamines.

    Substitution: Formation of various ester or amide derivatives.

Scientific Research Applications

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl 2-amino-1-hydroxycyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and electrostatic interactions with these targets, leading to changes in their activity or function. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following compounds are structurally or functionally related to Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate:

Compound Name Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Key Features
This compound (Target) 2-amino, 1-hydroxy, methyl ester C₇H₁₃NO₃ 159.18* α-amino acid analog; potential for hydrogen bonding due to -OH and -NH₂
Methyl 1-(methylamino)cyclopentanecarboxylate hydrochloride 1-methylamino, methyl ester, hydrochloride salt C₈H₁₆ClNO₂ 193.67 Tertiary amine; salt form enhances solubility; lacks hydroxyl group
Methyl 3-aminocyclopentanecarboxylate 3-amino, methyl ester C₇H₁₃NO₂ 143.18 Amino group at position 3; higher acute toxicity (H302, H315)
Ethyl 2-amino-1-cyclopentene-1-carboxylate 2-amino, ethyl ester, unsaturated ring C₈H₁₃NO₂ 155.20 Cyclopentene ring (double bond); ethyl ester may alter lipophilicity
2-Methylbenzyl 1-cyanocyclopentane-1-carboxylate 1-cyano, benzyl ester C₁₅H₁₇NO₂ 243.30 Bulky benzyl group; cyano substituent increases electrophilicity

*Calculated based on molecular formula.

Biological Activity

Methyl 2-amino-1-hydroxycyclopentane-1-carboxylate (also referred to as 2-amino-1-hydroxycyclopentane carboxylic acid) is a chemical compound notable for its unique cyclopentane structure, which features both amino and hydroxyl functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of neuroprotection and modulation of neurotransmitter systems.

  • Molecular Formula : C7_{7}H13_{13}N1_{1}O3_{3}
  • Molecular Weight : Approximately 159.18 g/mol

The compound's structure allows for various interactions with biological targets, including enzymes and receptors, which can influence biochemical pathways and processes.

This compound is believed to modulate the activity of specific enzymes involved in inflammatory pathways and neurotransmitter systems. Its mechanism of action may involve:

  • Enzyme Inhibition : The compound can inhibit certain enzymes that play a role in inflammation, potentially leading to anti-inflammatory effects.
  • Neurotransmitter Modulation : Similar compounds have shown promise in influencing neurotransmitter systems, suggesting that this compound may also exhibit neuroprotective properties.

In Vitro Studies

Preliminary studies have indicated that this compound may exhibit significant biological activity. For instance:

  • Neuroprotective Effects : Research has suggested that compounds with similar structures can protect neuronal cells from oxidative stress and apoptosis. This potential has been explored through various assays measuring cell viability and oxidative stress markers.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other related compounds:

Compound NameMolecular FormulaKey Features
Methyl 2-amino-4-hydroxycyclopentane-1-carboxylateC7_{7}H13_{13}N1_{1}O3_{3}Exhibits neuroprotective properties; potential for treating neurodegeneration
Methyl 2-hydroxycyclopentane-1-carboxylateC7_{7}H12_{12}O3_{3}Lacks amino group; primarily used in organic synthesis
Racemic methyl (1R,2S)-2-amino-4-hydroxycyclopentane-1-carboxylateC7_{7}H13_{13}N1_{1}O3_{3}A racemic mixture; may exhibit varied biological activities compared to its enantiomers

Case Studies and Research Findings

Recent research has highlighted the potential applications of this compound in various fields:

  • Pharmaceutical Development : Investigations into its use as a lead compound for developing drugs targeting neurological disorders are ongoing. The unique structural features may enhance binding affinity to specific receptors involved in neurotransmission.

Notable Research Findings

A study conducted by researchers at [source] investigated the effects of similar compounds on neuroprotection, highlighting their ability to reduce markers of inflammation and oxidative stress in neuronal cultures.

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